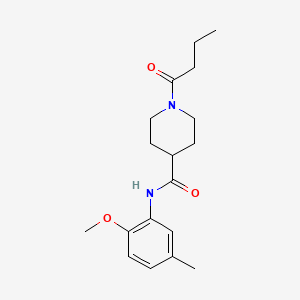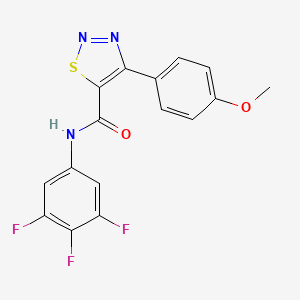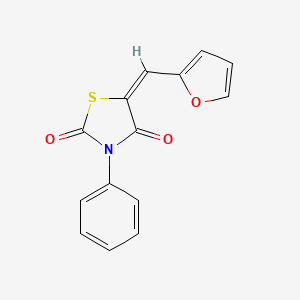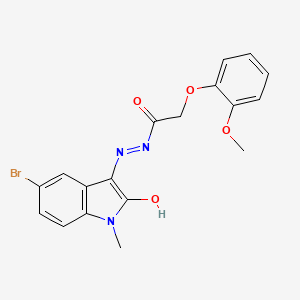
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures to numb a specific area of the body. It belongs to the class of amide-type local anesthetics and is a potent and long-acting drug. Bupivacaine is an important drug in the field of medicine, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.
作用機序
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus blocking the depolarization of the nerve cell. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several biochemical and physiological effects. It has a long duration of action, which makes it useful for providing long-lasting pain relief. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly lipophilic, which allows it to penetrate the lipid-rich nerve cell membrane and reach the sodium channels. This property contributes to its potency as a local anesthetic. However, bupivacaine can also have toxic effects on the heart and central nervous system, which limits its use in certain situations.
実験室実験の利点と制限
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Its long duration of action and potency make it useful for studying the effects of local anesthesia on nerve function and pain perception. However, its toxicity limits its use in certain in vitro and in vivo experiments. In addition, the variability in the response of different individuals to bupivacaine can make it difficult to draw definitive conclusions from experimental data.
将来の方向性
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations of bupivacaine that can provide longer-lasting pain relief with fewer side effects. Another area of research is the investigation of the mechanisms of bupivacaine toxicity and the development of strategies to mitigate its adverse effects. In addition, studies on the use of bupivacaine in combination with other drugs for pain management are ongoing.
合成法
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can be synthesized by reacting 2,6-dimethylaniline with butyryl chloride to form 2,6-dimethyl-N-butylcarboxyaniline. This compound is then reacted with piperidine to form 1-butyryl-4-(2,6-dimethylphenyl)piperidine, which is subsequently reacted with methoxyacetyl chloride to produce 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide.
科学的研究の応用
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as surgery, dental work, and childbirth. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also used in veterinary medicine to provide local anesthesia for animals. In addition, bupivacaine has been used in research studies to investigate the effects of local anesthesia on nerve function and pain perception.
特性
IUPAC Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-17(21)20-10-8-14(9-11-20)18(22)19-15-12-13(2)6-7-16(15)23-3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDEHYMBFDYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)

![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![1-{3-[1-(2-chlorobenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5976533.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)
![2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5976558.png)
![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)
